molecular formula C7H10N2O B13966642 N-cyclopropyl-5-methylisoxazol-3-amine

N-cyclopropyl-5-methylisoxazol-3-amine

Cat. No.: B13966642
M. Wt: 138.17 g/mol
InChI Key: PERYZUZZFMNWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-5-methylisoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methylisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-5-phenylisoxazol-3-amine
  • N-cyclopropyl-5-ethylisoxazol-3-amine
  • N-cyclopropyl-5-propylisoxazol-3-amine

Uniqueness

N-cyclopropyl-5-methylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

N-cyclopropyl-5-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C7H10N2O/c1-5-4-7(9-10-5)8-6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)

InChI Key

PERYZUZZFMNWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC2CC2

Origin of Product

United States

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